1beta-Hydroxydeoxycholic acid
CAS No.: 80434-32-8
VCID: VC21355008
Molecular Formula: C24H36D4O5
Molecular Weight: 408.6 g/mol
Purity: 95% by NMR; 98% atom D
* For research use only. Not for human or veterinary use.

Description |
1beta-Hydroxydeoxycholic acid is a bile acid metabolite that plays a significant role in human metabolism, particularly in the context of bile acid synthesis and drug metabolism. It is a trihydroxy-5beta-cholanic acid with hydroxyl groups located at positions 1beta, 3alpha, and 12alpha . This compound is primarily formed through the hydroxylation of deoxycholic acid by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A7 . Biological Activity and Metabolic Pathways1beta-Hydroxydeoxycholic acid is involved in the bile acid metabolic pathway, which is crucial for the emulsification and solubilization of dietary fats in the intestine, aiding in their digestion and absorption. It also serves as a biomarker for liver function and cytochrome P450 3A (CYP3A) activity, which is significant in pharmacokinetics and drug-drug interactions . Role as a Biomarker1beta-Hydroxydeoxycholic acid has been identified as a promising non-invasive biomarker for assessing CYP3A activity and drug-drug interactions. Its levels in urine or plasma can indicate changes in CYP3A activity, making it useful in clinical studies to evaluate the effects of drugs on this enzyme system . 5.1. Clinical Applications1beta-Hydroxydeoxycholic acid's potential as a biomarker for liver function and CYP3A activity has been explored in various studies. It offers advantages over other biomarkers due to its sensitivity and responsiveness to changes in CYP3A activity . 5.2. PharmacokineticsThe pharmacokinetics of 1beta-Hydroxydeoxycholic acid involve its formation from deoxycholic acid through hydroxylation by CYP3A enzymes. It can undergo conjugation with amino acids or sulfate, enhancing its solubility and facilitating excretion. Table 2: Biomarker Potential
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CAS No. | 80434-32-8 | ||||||
Product Name | 1beta-Hydroxydeoxycholic acid | ||||||
Molecular Formula | C24H36D4O5 | ||||||
Molecular Weight | 408.6 g/mol | ||||||
IUPAC Name | (4R)-4-[(1R,3S,5R,8S,9S,10S,12S,13R,14S,17R)-1,3,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | ||||||
Standard InChI | InChI=1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15+,16+,17-,18+,19+,20-,21+,23+,24-/m1/s1 | ||||||
Standard InChIKey | DAKYVYUAVGJDRK-FPUZENINSA-N | ||||||
Isomeric SMILES | C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)O)C | ||||||
SMILES | CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C | ||||||
Canonical SMILES | CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C | ||||||
Purity | 95% by NMR; 98% atom D | ||||||
Related CAS | 80434-32-8 (unlabelled) | ||||||
Synonyms | 1 - beta,3 - alpha,12 - alpha-Trihydroxy-5 - beta-cholan-24-oic Acid-D4 (major); 1 - beta,3 - alpha,12 - alpha-Trihydroxy-5 - beta-cholanoic Acid; (1 - beta,3 - alpha,5 - beta,12 - alpha)-1,3,12-Trihydroxycholan-24-oic Acid-D4 (major) | ||||||
Tag | Ursodiol Impurities | ||||||
PubChem Compound | 5283850 | ||||||
Last Modified | Aug 15 2023 |
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